2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
CAS No.: 1251627-36-7
Cat. No.: VC6579479
Molecular Formula: C14H14ClFN4O2
Molecular Weight: 324.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251627-36-7 |
|---|---|
| Molecular Formula | C14H14ClFN4O2 |
| Molecular Weight | 324.74 |
| IUPAC Name | 2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C14H14ClFN4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-11(16)10(15)5-9/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21) |
| Standard InChI Key | IREYFAVSJOIQNG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC(=C(C=C2)F)Cl |
Introduction
The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This article provides a comprehensive overview of the chemical structure, synthesis pathways, biological activities, and potential applications of this compound.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. A general outline includes:
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Formation of the Pyrimidine Core:
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Substitution Reactions:
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Attachment of Phenylacetamide Moiety:
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Coupling reactions between the substituted pyrimidine core and 3-chloro-4-fluorophenylmethylamine under appropriate conditions (e.g., acylation or amidation).
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Biological Activities
Pyrimidine-based compounds have been extensively studied for their pharmacological properties. While specific data on this compound is limited, related molecules in this class exhibit:
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Anticancer Activity:
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Anti-inflammatory Effects:
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Antimicrobial Potency:
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Substituted pyrimidines are known to disrupt bacterial DNA synthesis by targeting dihydrofolate reductase enzymes.
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Potential Applications
Given its structural features and functional groups, this compound may have applications in:
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Drug Development:
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Biological Probes:
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For studying enzyme-substrate interactions due to its high binding specificity influenced by halogen substitutions.
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Therapeutics for Inflammatory Diseases:
Research Gaps and Future Directions
While related compounds have been studied extensively, specific data on 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is sparse. Further research should focus on:
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Detailed pharmacokinetic and pharmacodynamic studies.
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Structural optimization for enhanced activity.
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Exploring its role as an inhibitor in specific biological pathways.
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